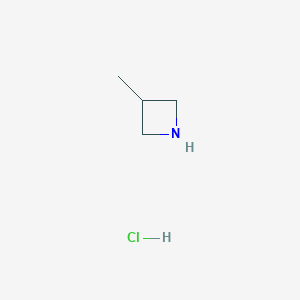

3-Methylazetidine hydrochloride

Übersicht

Beschreibung

3-Methylazetidine hydrochloride: is a chemical compound with the molecular formula C4H10ClN It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle The hydrochloride salt form enhances its stability and solubility in water

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Ring-Opening Polymerization: One common method involves the ring-opening polymerization of azetidine derivatives.

Aza Paternò–Büchi Reaction:

Industrial Production Methods: Industrial production often involves the optimization of these synthetic routes to achieve high yields and purity. The use of advanced catalytic systems and reaction conditions tailored to minimize by-products is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-Methylazetidine hydrochloride can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring can be targeted by various nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted azetidines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Methylazetidine hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its role is particularly significant in the development of drugs targeting neurological disorders and other therapeutic areas.

- Synthesis of Drug Candidates : The compound is utilized in the creation of drug candidates that exhibit potential therapeutic effects against various diseases. For instance, it has been involved in the synthesis of compounds that act on the S1P5 receptor, which is relevant for treating conditions such as cancer and autoimmune diseases .

Organic Chemistry

In organic chemistry, this compound acts as a versatile building block for synthesizing complex organic molecules. Its structural properties allow chemists to manipulate it into various derivatives.

- Reactivity and Derivative Formation : The compound can undergo oxidation, reduction, and substitution reactions, facilitating the formation of substituted azetidine derivatives. These derivatives can be further explored for their unique chemical properties and potential applications.

Biochemical Research

The compound is valuable in biochemistry for studying enzyme interactions and metabolic pathways. Its ability to modulate biological processes makes it an essential tool for researchers.

- Enzyme Interaction Studies : Research has shown that this compound can interact with specific enzymes, influencing their activity. This property aids scientists in understanding metabolic pathways and developing enzyme inhibitors or activators for therapeutic purposes .

Agrochemical Development

In agrochemicals, this compound contributes to the formulation of more effective pesticides and herbicides. Its chemical properties are leveraged to enhance the efficacy of agricultural products.

- Formulation Enhancements : The compound has been explored for its potential to improve the performance of agrochemicals by modifying their chemical structure to increase effectiveness against pests and diseases .

Material Science

Emerging research indicates that this compound may have applications in material science, particularly in synthesizing polymers with unique properties.

- Polymer Synthesis : Investigations are ongoing into how this compound can be utilized to create new materials with specific characteristics, potentially leading to advancements in various industrial applications .

Case Study 1: Pharmaceutical Development

A study published in a peer-reviewed journal highlighted the synthesis of a novel Bcl-2/Bcl-xL inhibitor using this compound as an intermediate. The compound demonstrated significant anti-cancer activity in vitro, showing promise for further development into a therapeutic agent .

Case Study 2: Agrochemical Efficacy

Research conducted on the formulation of a new herbicide incorporating this compound revealed enhanced efficacy against common agricultural weeds compared to existing products. The study emphasized the importance of structural modifications facilitated by this compound in improving herbicidal activity .

Wirkmechanismus

The mechanism of action of 3-Methylazetidine hydrochloride involves its interaction with specific molecular targets. For instance, in neuroprotective applications, it may modulate pathways involved in oxidative stress and inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Vergleich Mit ähnlichen Verbindungen

Azetidine: The parent compound, which lacks the methyl group at the 3-position.

3-Hydroxy-N-methylazetidine-2-carboxylic acid: A derivative with a hydroxyl group and carboxylic acid functionality.

Uniqueness: 3-Methylazetidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other azetidine derivatives may not be as effective.

Biologische Aktivität

3-Methylazetidine hydrochloride (C4H10ClN) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique azetidine ring structure, which is integral to its biological activity. The molecular formula is C4H10ClN, and it has a molecular weight of 109.58 g/mol. The presence of the hydrochloride salt form enhances its solubility and stability in biological systems.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for bacterial infections .

Neurotransmitter Interaction

The compound's structure suggests possible interactions with neurotransmitter systems, particularly acetylcholine receptors. Preliminary studies indicate that it may influence neurotransmission, which could be relevant for developing treatments for neurological disorders .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can suppress microglial activation in response to hypoxia, indicating potential neuroprotective effects. It reduces the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and reactive oxygen species (ROS) production in BV-2 microglial cells .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes the reaction of appropriate amines with aldehydes to form the azetidine ring. The final product is usually obtained as a hydrochloride salt to enhance solubility and stability .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigated the protective effects of this compound on hypoxia-induced toxicity in microglial cells. Results indicated that the compound significantly reduced caspase-3 activity and attenuated protein nitration, suggesting a mechanism for neuroprotection through anti-inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methylazetidine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via multi-step reactions involving azetidine ring formation and subsequent methylation. A common approach involves reductive amination or alkylation of azetidine precursors. For example, intermediates like ethyl or methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9) can be reduced and functionalized . Optimization strategies include adjusting solvent systems (e.g., propylene glycol for higher solubility), temperature gradients (e.g., 160°C for initial steps, 80°C for later stages), and catalysts (e.g., thiourea for amination reactions). Yield improvements (>80%) are achievable through iterative solvent reflux and purification via recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodological Answer :

- HPLC : Used to assess purity (≥98%) by comparing retention times against standards. Mobile phases often include acetonitrile-water mixtures with trifluoroacetic acid modifiers .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the azetidine ring (δ 3.2–3.8 ppm for CH₂ groups) and methyl substituents (δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 123.08 for the free base) and detects impurities .

Q. How should this compound be stored to maintain stability, and what factors accelerate decomposition?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Decomposition is accelerated by moisture (hydrolysis of the azetidine ring), heat (>40°C), and acidic/basic conditions. Periodic stability testing via TGA (thermal gravimetric analysis) and Karl Fischer titration (for moisture content) is recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or reagents are effective?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, (S)-tert-butyl 2-amino-3-methylbutanoate hydrochloride (CAS 13518-40-6) can serve as a precursor, with asymmetric hydrogenation using Rhodium-BINAP complexes to control stereochemistry . Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) confirms optical activity .

Q. What computational modeling approaches are suitable for predicting the pharmacological activity of 3-methylazetidine derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinity to targets like GPCRs or ion channels. The azetidine ring’s conformational flexibility is critical for fitting into hydrophobic pockets .

- QSAR Models : Train models on azetidine analogs (e.g., 3-(difluoromethyl)-3-methylazetidine hydrochloride, CAS 1788041-57-5) to correlate substituent electronegativity with bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines). Standardize protocols using:

- Dose-Response Curves : Test across a wide concentration range (nM to mM).

- Positive/Negative Controls : Include reference compounds like memantine hydrochloride for neuroactivity comparisons .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

Q. Methodological Tables

Table 1: Key Synthetic Intermediates for this compound

Table 2: Analytical Parameters for Purity Testing

| Technique | Parameters | Acceptable Range | Reference |

|---|---|---|---|

| HPLC | Column: C18, λ = 254 nm | Retention ±0.2 min | |

| ¹H NMR | Solvent: D₂O, δ 3.2–3.8 ppm (azetidine) | Integration ≥95% | |

| HRMS | Resolution: 30,000 (FWHM) | Δmass <5 ppm |

Eigenschaften

IUPAC Name |

3-methylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKDGIBBFJAJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648918 | |

| Record name | 3-Methylazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935669-28-6 | |

| Record name | Azetidine, 3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935669-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.